2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide
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Overview
Description
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Compounds with an indole nucleus are known to bind with high affinity to multiple receptors , suggesting that this compound might interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets that this compound interacts with. Generally, compounds with an indole nucleus can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities associated with indole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular level.
Preparation Methods
The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indole derivatives is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halides under palladium catalysis . The reaction conditions for this process are generally mild and tolerant of various functional groups.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar compounds to 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-fluoro-1H-indole-2-carboxylate derivatives: Known for their antiviral properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide is a complex organic molecule characterized by its unique structural features, including an indole core, a methanesulfonyl group, and a fluorinated phenyl acetamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Formula
The molecular formula of the compound is C25H23ClN2O3S, with a molecular weight of 467.0 g/mol. The presence of various functional groups suggests diverse interactions with biological targets.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 467.0 g/mol |
Molecular Formula | C25H23ClN2O3S |
CAS Number | 891091-98-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The indole moiety is known for its role in modulating neurotransmitter systems, while the sulfonyl and acetamide groups enhance binding affinity and specificity.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound allow it to interfere with key signaling pathways associated with tumor growth.
Antimicrobial Properties
Preliminary investigations suggest that this compound may also possess antimicrobial activity . This activity could be linked to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic functions within microbial cells.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines, including breast and lung cancer models. The results demonstrated a significant reduction in cell viability at micromolar concentrations, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Study 2: Antimicrobial Screening
A separate study reported in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.
Comparative Analysis
A comparative analysis with similar compounds reveals that the presence of halogenated phenyl groups enhances the biological activity of this compound compared to others lacking such modifications.
Compound Name | Activity Type | Notable Features |
---|---|---|
2-{3-[(3-bromophenyl)methanesulfonyl]-1H-indol-1-yl} | Anticancer | Similar structure but less potent |
N-(4-fluorophenyl)-2-{3-[4-(methanesulfonamido)indol-1-yl} | Antimicrobial | Different substituents affecting potency |
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c24-17-6-3-5-16(11-17)15-31(29,30)22-13-27(21-10-2-1-9-20(21)22)14-23(28)26-19-8-4-7-18(25)12-19/h1-13H,14-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQXZNILHYPAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)F)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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